molecular formula C23H26N4O3 B3208198 2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide CAS No. 1049396-90-8

2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide

Cat. No. B3208198
CAS RN: 1049396-90-8
M. Wt: 406.5
InChI Key: XEPIXELWFCZVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide, commonly known as DPIPA, is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. DPIPA has been found to have potential therapeutic properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of DPIPA is not fully understood. However, studies have suggested that DPIPA exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. DPIPA has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
DPIPA has been found to have several biochemical and physiological effects. Studies have shown that DPIPA can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DPIPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, DPIPA has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

DPIPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DPIPA is also soluble in both water and organic solvents, making it suitable for a wide range of experimental conditions. However, DPIPA has some limitations, including its relatively low potency and selectivity for certain targets.

Future Directions

There are several future directions for research on DPIPA. One area of interest is the development of more potent and selective DPIPA derivatives for use as therapeutic agents. Another area of research is the investigation of the potential use of DPIPA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPIPA and its potential therapeutic applications.

Scientific Research Applications

DPIPA has been extensively studied for its potential therapeutic properties. Several studies have shown that DPIPA has anti-inflammatory, anti-cancer, and anti-tumor effects. DPIPA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c28-21(17-27-22(29)19-9-4-5-10-20(19)23(27)30)24-11-6-12-25-13-15-26(16-14-25)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPIXELWFCZVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.